molecular formula C11H12O3 B14841596 3-(Cyclopropylmethyl)-2-hydroxybenzoic acid

3-(Cyclopropylmethyl)-2-hydroxybenzoic acid

Cat. No.: B14841596
M. Wt: 192.21 g/mol
InChI Key: NJOSCTYLFSQQAQ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-hydroxybenzoic acid is an organic compound that features a cyclopropylmethyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the hydroxybenzoic acid moiety. For example, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . This intermediate can then be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol or aldehyde.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropylmethyl group may enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Shares the cyclopropyl group but lacks the hydroxybenzoic acid moiety.

    Salicylic acid: Contains the hydroxybenzoic acid core but lacks the cyclopropylmethyl group.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the hydroxybenzoic acid moiety.

Uniqueness

3-(Cyclopropylmethyl)-2-hydroxybenzoic acid is unique due to the combination of the cyclopropylmethyl group and the hydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C11H12O3/c12-10-8(6-7-4-5-7)2-1-3-9(10)11(13)14/h1-3,7,12H,4-6H2,(H,13,14)

InChI Key

NJOSCTYLFSQQAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)C(=O)O)O

Origin of Product

United States

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